Ethyl 1-cyanopyrrolidine-2-carboxylate

Description

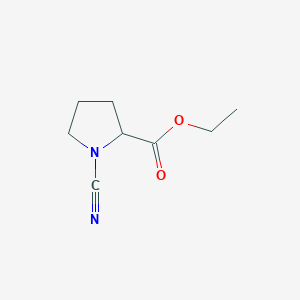

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-cyanopyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-5-10(7)6-9/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHFLNCWVOGCNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492934-51-6 | |

| Record name | ethyl 1-cyanopyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 1-cyanopyrrolidine-2-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 1-Cyanopyrrolidine-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-cyanopyrrolidine-2-carboxylate, a versatile heterocyclic compound of significant interest to the chemical and pharmaceutical industries. The document delineates its molecular structure, physicochemical properties, and key synthetic methodologies. A core focus is placed on its chemical reactivity, exploring the transformations of its principal functional groups—the N-cyano moiety and the ethyl ester. Furthermore, this guide details standard and advanced analytical techniques for its characterization and outlines its critical applications as a synthetic intermediate, particularly in the development of enzyme inhibitors. Safety protocols and handling procedures are also summarized to ensure its effective and safe utilization in a research and development setting.

Molecular Structure and Physicochemical Properties

Ethyl 1-cyanopyrrolidine-2-carboxylate is a derivative of the amino acid proline, featuring a five-membered pyrrolidine ring.[1] The defining characteristics of its structure are an ethyl ester group at the 2-position and a cyano group attached to the ring's nitrogen atom at the 1-position.[1] This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable building block in organic synthesis.

The N-cyano group, often referred to as a cyanamide, is a critical feature. In medicinal chemistry, this "warhead" can act as a covalent modifier of enzyme active sites, a property that has been exploited in the design of targeted inhibitors.[2] The ethyl ester provides a handle for further modification or can be hydrolyzed to the corresponding carboxylic acid, offering another route for diversification.[1]

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][3] |

| Molecular Weight | 168.19 g/mol | [1] |

| Monoisotopic Mass | 168.08987 Da | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) | [1] |

| SMILES | CCOC(=O)C1CCCN1C#N | [3] |

| InChIKey | BVHFLNCWVOGCNV-UHFFFAOYSA-N | [3] |

| CAS Number | Not explicitly available in search results. Researchers should consult supplier databases for specific isomers. |

Synthesis and Mechanistic Rationale

The synthesis of Ethyl 1-cyanopyrrolidine-2-carboxylate typically starts from a readily available proline derivative, such as ethyl pyrrolidine-2-carboxylate (ethyl prolinate). The key transformation is the introduction of the cyano group onto the secondary amine of the pyrrolidine ring.

A common and effective method for this N-cyanation is the reaction of the starting amine with an electrophilic cyanating agent like cyanogen bromide (BrCN) in the presence of a non-nucleophilic base.

Causality in Synthetic Protocol Design

-

Choice of Starting Material: Ethyl prolinate is selected for its commercial availability and because the ethyl ester is a relatively stable protecting group for the carboxylic acid functionality under the conditions required for N-cyanation.

-

Cyanating Agent: Cyanogen bromide is a classic and reliable reagent for this transformation. It provides an electrophilic source of the "CN" group.

-

Base: A base such as potassium carbonate or triethylamine is crucial. Its role is to deprotonate the secondary amine of the ethyl prolinate, forming a more nucleophilic anion that readily attacks the electrophilic cyanogen bromide. A non-nucleophilic base is chosen to avoid competing reactions with the cyanating agent.

-

Solvent and Temperature: An aprotic solvent like dichloromethane (DCM) or acetonitrile is used to prevent side reactions with the highly reactive cyanogen bromide. The reaction is typically performed at a reduced temperature (e.g., 0 °C) to control the exothermicity and minimize the formation of byproducts.

Caption: General synthesis workflow for Ethyl 1-cyanopyrrolidine-2-carboxylate.

Experimental Protocol: Synthesis of Ethyl 1-Cyanopyrrolidine-2-carboxylate

This protocol is a representative method based on established chemical principles for N-cyanation.

-

Reaction Setup: To a solution of ethyl pyrrolidine-2-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (e.g., Argon), add finely ground anhydrous potassium carbonate (2.0 equiv.).

-

Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

-

Reagent Addition: Add a solution of cyanogen bromide (1.1 equiv.) in anhydrous DCM dropwise over 30 minutes. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated chemical fume hood.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Chemical Reactivity and Derivatization

The synthetic utility of Ethyl 1-cyanopyrrolidine-2-carboxylate stems from the distinct reactivity of its two primary functional groups.

-

Reactions of the N-Cyano Group:

-

Covalent Modification: The cyanamide group is electrophilic and can be attacked by nucleophilic residues (like cysteine) in enzyme active sites, forming a stable covalent bond. This is the basis for its use as a "warhead" in covalent inhibitors.[2]

-

Reduction: The cyano group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1] This converts the N-cyano group to an N-aminomethyl group, opening up further synthetic possibilities.

-

-

Reactions of the Ethyl Ester Group:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions.[1] This exposes a new functional group for amide bond formation or other carboxylate chemistry.

-

Amidation: The ester can be directly converted to an amide by heating with an amine (aminolysis), although this often requires harsh conditions. A more common route is hydrolysis to the acid followed by peptide coupling.

-

Caption: Key reactivity pathways of Ethyl 1-cyanopyrrolidine-2-carboxylate.

Analytical Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach is standard.[4][5]

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| FTIR | Strong C≡N stretch (~2230-2250 cm⁻¹), Strong C=O (ester) stretch (~1730-1750 cm⁻¹), C-O stretch (~1150-1250 cm⁻¹). |

| ¹H NMR | Signals for the ethyl group: a triplet (~1.2-1.4 ppm, 3H) and a quartet (~4.1-4.3 ppm, 2H). Multiplets for the pyrrolidine ring protons (~1.9-2.3 ppm and ~3.5-3.8 ppm, 7H total including the alpha-proton). |

| ¹³C NMR | Signals for the C≡N group (~115-120 ppm), C=O (ester) carbon (~170-175 ppm), carbons of the ethyl group (~14 ppm and ~61 ppm), and carbons of the pyrrolidine ring. |

| Mass Spec (ESI+) | Predicted [M+H]⁺ ion at m/z ≈ 169.097, [M+Na]⁺ ion at m/z ≈ 191.079.[3] |

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is a general guideline for purity assessment and should be optimized for specific instrumentation.

-

Instrumentation: A standard HPLC system with a C18 reverse-phase column and a UV detector.[4]

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute as needed.[4]

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 70% Acetonitrile / 30% Water.

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30 °C.[4]

-

Detection: UV at 210 nm (for the cyanamide and ester chromophores).

-

Injection Volume: 10 µL.[4]

-

-

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.[4]

Applications in Research and Drug Development

The primary value of Ethyl 1-cyanopyrrolidine-2-carboxylate is as a key intermediate for more complex molecules, particularly in medicinal chemistry.[1]

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: The 2-cyanopyrrolidine moiety is a cornerstone of several DPP-IV inhibitors used in the treatment of type 2 diabetes.[6][7] While the title compound has the cyano group at the 1-position, its structural motifs are highly relevant, and it can serve as a precursor or scaffold for novel inhibitors in this class. The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a widely used intermediate for DPP-IV inhibitors, highlights the industrial importance of related structures.[6][7]

-

Covalent Inhibitors of Deubiquitinating Enzymes (DUBs): Cyanamides, particularly those based on a cyanopyrrolidine scaffold, have emerged as potent and selective covalent inhibitors of DUBs.[2] These enzymes are crucial in protein regulation, and their inhibition is a promising strategy for cancer and neurodegenerative diseases. Ethyl 1-cyanopyrrolidine-2-carboxylate provides a ready-made scaffold for elaboration into specific DUB inhibitors.

-

Building Block for Novel Heterocycles: Through the selective modification of its functional groups, as described in Section 3, a wide array of more complex proline derivatives and other heterocyclic systems can be accessed.[8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Ethyl 1-cyanopyrrolidine-2-carboxylate is not available from the search results, data from structurally similar compounds, such as other cyanopyrrolidine derivatives, can provide guidance.

-

Potential Hazards: Based on related compounds, it should be treated as potentially harmful if swallowed, inhaled, or in contact with skin.[9][10] It may cause serious eye and skin irritation.[9][10]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Disclaimer: This information is based on related compounds. Always consult a compound-specific SDS from the supplier before use.

Conclusion

Ethyl 1-cyanopyrrolidine-2-carboxylate is a strategically important molecule whose value is defined by its versatile reactivity. The presence of both an electrophilic N-cyano group and a modifiable ethyl ester on a stable pyrrolidine ring makes it an attractive starting point for complex synthetic targets. Its most significant applications lie in the field of medicinal chemistry, where the cyanopyrrolidine framework is a validated scaffold for designing potent enzyme inhibitors. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is crucial for researchers aiming to leverage its full potential in drug discovery and organic synthesis.

References

- Benchchem. (n.d.). Application Note: Analytical Methods for the Characterization of 3-(Dodecenyl)pyrrolidine-2,5-dione.

- Benchchem. (n.d.). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development.

- Fisher Scientific. (2010, October 22). SAFETY DATA SHEET.

- EvitaChem. (n.d.). Buy Ethyl 5-cyanopyrrolidine-2-carboxylate (EVT-13518406).

- PubChemLite. (n.d.). Ethyl 1-cyanopyrrolidine-2-carboxylate (C8H12N2O2).

- ResearchGate. (2025, August 7). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities.

- PMC. (n.d.). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition.

- Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis.

- ThermoFisher Scientific. (2025, October 30). SAFETY DATA SHEET.

- Beilstein Journals. (2008, June 12). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.

- Organic Syntheses. (n.d.). (s)-5-pyrrolidin-2-yl-1h-tetrazole.

- PMC. (n.d.). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis.

- Journal of Medicinal Chemistry. (2024, March 18). N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1.

Sources

- 1. evitachem.com [evitachem.com]

- 2. N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - Ethyl 1-cyanopyrrolidine-2-carboxylate (C8H12N2O2) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 8. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 9. fishersci.ca [fishersci.ca]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Technical Monograph: Ethyl 1-cyanopyrrolidine-2-carboxylate

The following is an in-depth technical monograph on Ethyl 1-cyanopyrrolidine-2-carboxylate , designed for researchers in medicinal chemistry and process development.

Primary CAS Number: 1492934-51-6 (L-isomer, specific) Synonyms: N-Cyano-L-proline ethyl ester; Ethyl (2S)-1-cyanopyrrolidine-2-carboxylate.

Part 1: Executive Technical Summary

Ethyl 1-cyanopyrrolidine-2-carboxylate is a specialized heterocyclic intermediate characterized by the presence of an electron-withdrawing cyano group attached directly to the pyrrolidine nitrogen (N-cyano). Unlike the more common C-cyano derivatives (e.g., Vildagliptin intermediates where the nitrile is on the carbon scaffold), the N-cyano moiety imparts unique electronic properties to the ring, reducing the basicity of the nitrogen and acting as a latent electrophile or a rigidifying element in peptidomimetic design.

This compound serves as a critical building block in the synthesis of serine protease inhibitors, DPP-4 inhibitors, and novel radioligands for Fibroblast Activation Protein (FAP). Its synthesis requires precise control of electrophilic cyanation to avoid racemization of the chiral center at C2.

Part 2: Physicochemical Profile

The following data aggregates calculated and experimental values for the L-isomer, the most relevant form in pharmaceutical synthesis.

| Property | Value / Description |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Physical State | Colorless to pale yellow oil (at RT) |

| Boiling Point (Pred.) | ~280–290 °C (at 760 mmHg) |

| Density (Pred.) | 1.12 ± 0.06 g/cm³ |

| LogP (Calc.) | ~0.85 (Lipophilic, suitable for membrane permeability) |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Sparingly soluble in water.[1] |

| Stereochemistry | (S)-Enantiomer (derived from L-Proline) |

Part 3: Synthetic Methodology & Protocol

The Challenge of N-Cyanation

The synthesis of N-cyanoamines from secondary amines is classically achieved using Cyanogen Bromide (CNBr) via a von Braun-type pathway. However, for amino acid esters like proline ethyl ester, the reaction must be controlled to prevent the formation of guanidine byproducts or hydrolysis of the ester.

Optimized Synthesis Protocol

Reaction: Electrophilic N-cyanation of L-Proline Ethyl Ester.

Reagents:

-

Substrate: L-Proline ethyl ester hydrochloride (CAS 33305-75-8).[2]

-

Cyanating Agent: Cyanogen Bromide (CNBr) [Warning: Highly Toxic ].

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Workflow:

-

Preparation (0°C): Charge a flame-dried round-bottom flask with L-Proline ethyl ester HCl (1.0 equiv) and anhydrous DCM (10 mL/g). Cool the suspension to 0°C under an inert atmosphere (N₂ or Ar).

-

Free Basing (0°C): Add Et₃N (2.2 equiv) dropwise. The first equivalent neutralizes the HCl salt; the second acts as the scavenger for the HBr generated during cyanation. Stir for 15 minutes until the solution is clear.

-

Cyanation (-10°C to 0°C): Prepare a solution of CNBr (1.1 equiv) in DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature below 0°C. Note: Exothermic reaction.

-

Reaction (RT): Allow the mixture to warm to room temperature slowly and stir for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The secondary amine spot should disappear.

-

Quench & Workup:

-

Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Process Visualization (DOT Diagram)

The following diagram illustrates the reaction flow and critical control points.

Caption: Figure 1. Optimized synthetic workflow for the N-cyanation of proline ethyl ester using Cyanogen Bromide.

Part 4: Mechanistic Insight

The formation of ethyl 1-cyanopyrrolidine-2-carboxylate proceeds via an SN2-type nucleophilic substitution at the cyanide carbon of CNBr.

-

Nucleophilic Attack: The lone pair of the pyrrolidine nitrogen attacks the electrophilic carbon of the cyanogen bromide.

-

Leaving Group Departure: Bromide (Br⁻) is displaced.

-

Proton Scavenging: The generated HBr is immediately neutralized by the excess triethylamine base, precipitating as Et₃N·HBr salt.

Why this matters: The N-cyano group is linear and electron-withdrawing. It pulls electron density from the pyrrolidine ring, lowering the pKa of the α-proton at the chiral center. While this makes the compound stable, it also slightly increases the risk of racemization if exposed to strong bases for prolonged periods.

Part 5: Strategic Applications in Drug Discovery

Peptidomimetics & Protease Inhibition

The N-cyano group acts as a unique bioisostere. In drug design, this scaffold is utilized to:

-

Reduce Basicity: Unlike the parent amine, the N-cyano amine is non-basic, improving metabolic stability against oxidases.

-

Covalent Warheads: The nitrile carbon can act as a mild electrophile, potentially forming covalent adducts with active-site serine or cysteine residues in enzymes (e.g., Cathepsin K or DPP-4), although C-nitriles are more common for this specific mechanism.

Synthesis of Tetrazoles

This compound is a primary precursor for 1,5-disubstituted tetrazoles via [3+2] cycloaddition with azides.

-

Reaction: Ethyl 1-cyanopyrrolidine-2-carboxylate + NaN₃ + ZnBr₂ → Tetrazole derivative.

-

Utility: Tetrazoles are carboxylic acid bioisosteres with improved bioavailability.

FAP Inhibitors (Radiopharmaceuticals)

Recent research links N-substituted-2-cyanopyrrolidine scaffolds to Fibroblast Activation Protein (FAP) inhibitors. While the "cyano" group in FAP inhibitors (like UAMC-1110) is typically on the 2-position carbon, the N-cyano variants are explored to tune the affinity and lipophilicity of the linker regions in radioligands.

Application Pathway Diagram

Caption: Figure 2. Divergent synthetic utility of the N-cyano scaffold in medicinal chemistry.

Part 6: Safety & Handling (Critical)

Cyanogen Bromide (CNBr):

-

Hazard: Fatal if inhaled or swallowed. Releases Hydrogen Cyanide (HCN) upon contact with acid.

-

Control: All reactions must be performed in a well-ventilated fume hood.

-

Waste: Quench all waste streams with bleach (sodium hypochlorite) or NaOH to neutralize cyanide residues before disposal.

Ethyl 1-cyanopyrrolidine-2-carboxylate:

-

Treat as a potential irritant and toxic substance.

-

Store at 2–8°C under inert gas to prevent hydrolysis of the ester or hydration of the nitrile.

References

-

PubChem. (n.d.). Ethyl 1-cyanopyrrolidine-2-carboxylate.[4] National Library of Medicine. Retrieved March 1, 2026, from [Link]

-

ChemSrc. (2025).[4] CAS 1492934-51-6 Entry and Physical Properties. Retrieved March 1, 2026, from [Link]

-

Wang, D., et al. (2013). "L-Proline-Promoted Rosenmund–von Braun Reaction."[5] Synlett, 24(18), 4888-4891. (Contextual grounding for cyanation chemistry). Retrieved from [Link]

-

Jansen, K., et al. (2014). "Selectivity of FAP Inhibitors." Journal of Medicinal Chemistry. (Context for pyrrolidine-2-carbonitrile scaffolds in drug discovery). [Link]

Sources

- 1. N-苄基-L-脯氨酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. L-Proline ethyl ester hydrochloride | CAS 33305-75-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]

- 4. Zinc iodide | CAS#:10139-47-6 | Chemsrc [chemsrc.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

Ethyl 1-Cyanopyrrolidine-2-Carboxylate: A Foundational Scaffold for Targeted Covalent Inhibition of Cysteine Proteases and Deubiquitinases

Executive Summary & Core Rationale

In the landscape of targeted covalent inhibitors (TCIs), the cyanamide warhead has emerged as a highly selective, reversible electrophile. Ethyl 1-cyanopyrrolidine-2-carboxylate serves as a critical foundational scaffold in this domain. By combining the conformational restriction of a pyrrolidine ring—which effectively mimics the natural proline residue favored in the P2 pocket of many proteases—with a reactive 1-cyano (cyanamide) group, this molecule acts as an ideal building block for developing inhibitors against cysteine-dependent enzymes[1]. The ethyl ester at the C2 position provides a versatile synthetic handle for peptide coupling, allowing researchers to build target specificity while maintaining the core reactive warhead[2].

Structural and Physicochemical Profiling

The structural logic of ethyl 1-cyanopyrrolidine-2-carboxylate is rooted in its dual functionality. The pyrrolidine core dictates the spatial orientation of the molecule within the enzyme's active site, while the

Table 1: Physicochemical Properties of Ethyl 1-cyanopyrrolidine-2-carboxylate [2]

| Property | Value |

| Molecular Formula | C8H12N2O2 |

| Monoisotopic Mass | 168.08987 Da |

| SMILES String | CCOC(=O)C1CCCN1C#N |

| InChIKey | BVHFLNCWVOGCNV-UHFFFAOYSA-N |

| Core Scaffold |

Mechanistic Pathway: Reversible Covalent Inhibition

The causality behind the selection of the 1-cyanopyrrolidine warhead lies in the Hard-Soft Acid-Base (HSAB) theory . The nitrile carbon of the cyanamide group is a "soft" electrophile. Consequently, it exhibits exceptional chemoselectivity for "soft" nucleophiles, such as the active-site cysteine thiolates found in Cathepsins and Deubiquitinases (DUBs), while ignoring "hard" nucleophiles like the serine hydroxyls found in off-target serine proteases[4].

Upon binding to the enzyme's active site, the nucleophilic cysteine thiolate attacks the electrophilic nitrile carbon. This reaction forms a covalent isothiourea adduct [3]. Crucially, unlike traditional Michael acceptors or halomethyl ketones that form irreversible bonds, the isothiourea adduct is reversible. This reversibility mitigates the risk of long-term off-target toxicity, a major hurdle in TCI drug development[3].

Fig 1: Reversible covalent inhibition mechanism of 1-cyanopyrrolidines targeting cysteine proteases.

Target Landscape & Therapeutic Applications

The modularity of the ethyl 1-cyanopyrrolidine-2-carboxylate scaffold has led to its integration into several high-profile drug discovery programs targeting distinct enzyme classes.

Table 2: Key Enzyme Targets Inhibited by 1-Cyanopyrrolidine Derivatives

| Target Enzyme | Enzyme Class | Disease Association | Inhibition Mechanism | Reference |

| Cathepsin K / L | Cysteine Protease | Osteoporosis, Bone Resorption | Reversible Isothiourea Adduct | [3],[1] |

| USP30 | Deubiquitinase (DUB) | Parkinson's Disease, Cancer | Reversible Covalent Binding | [5],[6] |

| UCHL1 | Deubiquitinase (DUB) | Neurodegeneration, Metastasis | Reversible Covalent Binding | [4],[7] |

For instance, in the context of mitochondrial dysfunction, USP30 depletion or inhibition sensitizes cancer cells to apoptosis and rescues Parkin-mediated mitophagy defects[5]. The 1-cyanopyrrolidine warhead has proven essential in achieving the necessary potency and selectivity for USP30 over other DUBs[6].

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not only generate the product but inherently validate its integrity and mechanism of action.

Protocol 5.1: Synthesis of Ethyl 1-Cyanopyrrolidine-2-Carboxylate

This workflow describes the electrophilic cyanylation of the secondary amine of proline ethyl ester.

Step-by-Step Methodology:

-

Preparation: Dissolve L-proline ethyl ester hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Base Addition: Add anhydrous potassium carbonate (

, 3.0 equiv) to neutralize the hydrochloride salt and act as an acid scavenger. Cool the suspension to 0°C using an ice bath. -

Electrophilic Cyanylation: Slowly add cyanogen bromide (BrCN, 1.2 equiv) dropwise. Caution: BrCN is highly toxic; perform strictly in a fume hood.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC). Use a Ninhydrin stain. The starting material (a secondary amine) will stain deep purple/red. The complete disappearance of this spot validates the total conversion to the

-cyano product, which does not react with Ninhydrin. -

Workup & Isolation: Quench with cold water, extract with DCM, dry over

, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield the pure ethyl 1-cyanopyrrolidine-2-carboxylate.

Fig 2: Step-by-step synthetic workflow for generating ethyl 1-cyanopyrrolidine-2-carboxylate.

Protocol 5.2: In Vitro Validation of Reversible Covalent Binding

To prove that a synthesized 1-cyanopyrrolidine derivative acts as a reversible covalent inhibitor, a self-validating Jump Dilution Assay coupled with

Step-by-Step Methodology:

-

Isothiourea Adduct Confirmation (

NMR): Incubate the target enzyme (e.g., Papain or Cathepsin K) with a -

Competitive Displacement: Add an irreversible inhibitor (e.g., E64) to the NMR sample. The disappearance of the isothiourea signal proves that the 1-cyanopyrrolidine binding is reversible and can be displaced[3].

-

Jump Dilution Assay: Incubate the enzyme with the inhibitor at a concentration 100× the

value to ensure complete target engagement (100% inhibition). -

Dilution & Kinetic Recovery: Dilute the complex 100-fold into an assay buffer containing a fluorogenic substrate.

-

Data Analysis: Monitor fluorescence over time. A slow recovery of enzymatic activity (a non-linear progress curve) validates the reversible dissociation (

) of the inhibitor from the active site[4]. If the compound were an irreversible inhibitor, the activity would remain at 0%.

References

-

PubChemLite. "Ethyl 1-cyanopyrrolidine-2-carboxylate (C8H12N2O2) - Structural Information and Properties." Université du Luxembourg. URL:[Link]

-

Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanamides as potent and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry, 44(1), 94-104. URL:[Link]

-

Rydzewski, R. M., et al. (2002). "Peptidic 1-cyanopyrrolidines: synthesis and SAR of a series of potent, selective cathepsin inhibitors." Bioorganic & Medicinal Chemistry, 10(10), 3277-3284. URL:[Link]

- Laine, D., et al. (2016). "1-cyanopyrrolidine compounds as USP30 inhibitors." WIPO (PCT) Patent WO2016156816A1.

-

Geurink, P. P., et al. (2019). "A Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos." bioRxiv / PubMed Central. URL:[Link]

Sources

- 1. Peptidic 1-cyanopyrrolidines: synthesis and SAR of a series of potent, selective cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - Ethyl 1-cyanopyrrolidine-2-carboxylate (C8H12N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Novel, nonpeptidic cyanamides as potent and reversible inhibitors of human cathepsins K and L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN107484415B - 1-cyanopyrrolidine compounds as USP30 inhibitors - Google Patents [patents.google.com]

- 6. WO2016156816A1 - 1-cyano-pyrrolidine compounds as usp30 inhibitors - Google Patents [patents.google.com]

- 7. biorxiv.org [biorxiv.org]

Ethyl 1-cyanopyrrolidine-2-carboxylate synthesis and characterization

Technical Guide: Ethyl 1-cyanopyrrolidine-2-carboxylate Synthesis and Characterization

Abstract

This technical guide provides a comprehensive analysis of the synthesis, characterization, and handling of Ethyl 1-cyanopyrrolidine-2-carboxylate (CAS: 1492934-51-6). Distinct from the C-nitrile intermediates used in Vildagliptin manufacturing, this N-cyano amino acid ester represents a critical class of suicide substrates and precursors for 1,5-disubstituted tetrazoles. This document details two primary synthetic routes—the classical von Braun degradation utilizing cyanogen bromide and a modern, safety-enhanced electrophilic cyanation—along with spectroscopic validation standards.

Strategic Overview & Molecular Architecture

Ethyl 1-cyanopyrrolidine-2-carboxylate consists of a pyrrolidine ring bearing an ethyl ester at the C2 position and a cyano group attached directly to the N1 nitrogen.

-

Chemical Formula: C₈H₁₂N₂O₂[1]

-

Molecular Weight: 168.20 g/mol [1]

-

Key Functionality: The N-CN moiety (cyanamide) is an electrophilic trap and a dipole, making it a valuable scaffold for peptidomimetic drug design and bio-orthogonal chemistry.

Critical Distinction: Researchers often confuse this molecule with 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (the Vildagliptin intermediate).

-

Vildagliptin Intermediate: Cyano group on Carbon-2 .

-

Target Molecule: Cyano group on Nitrogen-1 .

Synthetic Pathways

We present two protocols: Method A (High Yield/High Hazard) for scale-up, and Method B (Green Chemistry) for bench-scale safety.

DOT Diagram: Synthetic Workflow

Figure 1: Comparison of classical von Braun cyanation vs. modern electrophilic transcyanation routes.

Protocol A: Electrophilic Cyanation via Cyanogen Bromide (BrCN)

Best for: Large-scale synthesis where yield is paramount and safety engineering controls are robust.

Mechanism: The secondary amine of the proline ester acts as a nucleophile, attacking the electrophilic carbon of BrCN. Bromide is displaced as a leaving group.

Reagents:

-

L-Proline ethyl ester hydrochloride (1.0 eq)

-

Cyanogen Bromide (1.1 eq) [DANGER: Highly Toxic]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

-

Solvent: Dichloromethane (DCM) or Diethyl Ether

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under Argon, suspend L-Proline ethyl ester HCl (10 mmol) in dry DCM (50 mL).

-

Deprotonation: Cool to 0°C. Add TEA (22 mmol) dropwise. Stir for 15 minutes to liberate the free amine.

-

Cyanation: Prepare a solution of BrCN (11 mmol) in DCM (10 mL). Add this slowly to the amine solution at 0°C over 20 minutes.

-

Note: The reaction is exothermic. Maintain temperature <5°C to prevent racemization.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, and brine.

-

Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Gradient: 10% → 40% EtOAc/Hexane).

Protocol B: Safety-Enhanced Cyanation via 1-Cyanoimidazole

Best for: Medicinal chemistry labs requiring safer handling without generating toxic bromide waste.

Mechanism: 1-Cyanoimidazole acts as a "CN+" transfer agent. The imidazole is a good leaving group but significantly less hazardous than bromide.

Reagents:

-

L-Proline ethyl ester (1.0 eq)

-

1-Cyanoimidazole (1.2 eq)

-

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

-

Dissolution: Dissolve L-Proline ethyl ester (10 mmol) in MeCN (40 mL).

-

Addition: Add 1-Cyanoimidazole (12 mmol) in one portion at RT.

-

Heating: Heat the mixture to 60°C for 6–12 hours.

-

Observation: The reaction is slower than BrCN but cleaner.

-

-

Workup: Evaporate solvent. Redissolve residue in EtOAc. Wash efficiently with water (to remove imidazole byproduct).

-

Isolation: Dry and concentrate. The product often crystallizes or remains a clean oil requiring minimal chromatography.

Characterization & Validation

The N-cyano group introduces distinct spectral features compared to the parent amine.

Table 1: Spectroscopic Data Summary

| Technique | Parameter | Expected Value | Structural Insight |

| FT-IR | N-C≡N Stretch | 2200–2220 cm⁻¹ | Strong, sharp peak. Diagnostic for cyanamide. |

| FT-IR | C=O (Ester) | 1735–1745 cm⁻¹ | Typical ester carbonyl stretch. |

| ¹H NMR | α-Proton (C2-H) | δ 4.2 – 4.5 ppm | Deshielded relative to free amine (due to electron-withdrawing CN). |

| ¹H NMR | Ethyl Group | δ 1.2 (t), 4.1 (q) | Characteristic ethyl ester quartet/triplet pattern. |

| ¹³C NMR | N-C ≡N | δ 115 – 118 ppm | Characteristic cyanamide carbon signal. |

| ¹³C NMR | C =O | δ 170 – 172 ppm | Ester carbonyl carbon. |

| HRMS | [M+H]⁺ | 169.0972 (Calc.) | Confirm molecular formula C₈H₁₂N₂O₂. |

Chiral Integrity Check: To ensure no racemization occurred at the C2 position, perform chiral HPLC using a Chiralcel OD-H column (Hexane/IPA mobile phase). The N-CN group stabilizes the amine, but basic conditions during synthesis (Method A) can induce racemization if temperature is uncontrolled.

Safety & Handling (Critical)

Cyanogen Bromide (BrCN):

-

Hazard: Releases HCN upon contact with acid or water. Highly volatile solid.

-

Control: Weigh in a fume hood. Use a bleach trap (sodium hypochlorite) for all effluent to oxidize cyanide to cyanate.

-

Antidote: Ensure an amyl nitrite or hydroxocobalamin kit is available immediately outside the lab.

1-Cyanoimidazole:

-

Hazard: Irritant. Lower acute toxicity than BrCN but should still be treated as a cyanide source.

-

Disposal: Treat all waste streams as cyanide-contaminated (pH > 10, bleach treatment) before disposal.

References

-

von Braun Reaction (Classic): von Braun, J. (1900). "Ueber die Einwirkung von Bromcyan auf secundäre Amine." Berichte der deutschen chemischen Gesellschaft, 33(2), 1438-1452. Link

-

Electrophilic Cyanation (Modern): Wu, Y. Q., & Limburg, D. C. (2000). "A mild and high-yielding synthesis of N-cyanamides."[] The Journal of Organic Chemistry, 65(20), 6223-6228. (Describes use of 1-cyanoimidazole). Link

-

Vildagliptin Context (Differentiation): Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor." Journal of Medicinal Chemistry, 46(13), 2774–2789. Link

-

Safety Protocols: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

The Pyrrolidine Scaffold: Strategic Design and Synthetic Utility in Drug Discovery

[1]

Executive Summary: The "Proline Effect" in Modern Therapeutics

The pyrrolidine ring is not merely a linker; it is a thermodynamic anchor. In medicinal chemistry, the "Proline Effect" refers to the entropic advantage gained by pre-organizing a ligand into a bioactive conformation. Unlike flexible alkyl chains, the five-membered pyrrolidine ring restricts bond rotation (

Furthermore, pyrrolidine offers a critical escape from "Flatland"—the tendency of drug candidates to become increasingly aromatic and insoluble. By introducing

Strategic Design Logic

The Warhead Strategy: Cyanopyrrolidines

In protease inhibitors, particularly for Dipeptidyl Peptidase-4 (DPP-4), the pyrrolidine ring serves as a delivery vehicle for electrophilic "warheads."

-

Mechanism: The nitrile group on the 2-position of the pyrrolidine is not a passive substituent. It acts as an electrophile that reacts with the catalytic Serine-630 hydroxyl group of the enzyme.[2]

-

Causality: This reaction forms a reversible imidate adduct . The reversibility is crucial; it prevents permanent inactivation of the enzyme (which could lead to toxicity) while maintaining high potency (

in the nanomolar range). -

Stereochemistry: The (S)-configuration is essential to mimic the natural substrate (proline) of DPP-4.

The Symmetry Strategy: HCV NS5A Inhibition

The Hepatitis C Virus (HCV) NS5A protein functions as a homodimer. To inhibit this, medicinal chemists designed C2-symmetric molecules.

-

Scaffold Role: Proline (or pyrrolidine) derivatives serve as the essential linkers that connect the central core (e.g., biphenyl or fluorene) to the "cap" regions.

-

Example: Daclatasvir.[3][4] The pyrrolidine rings orient the terminal valine-carbamate moieties to interact precisely with the dimeric interface of the NS5A protein complex.

Physicochemical Modulation

-

Basicity (

): The secondary amine of pyrrolidine has a typical -

Solution: Amidation, sulfonylation, or fluorination (e.g., 3,3-difluoropyrrolidine) lowers the

of the nitrogen lone pair, improving lipophilicity and blood-brain barrier (BBB) penetration.

Visualizing the Design Workflow

The following diagram illustrates the decision matrix for deploying pyrrolidine scaffolds in a hit-to-lead campaign.

Caption: Decision matrix for integrating pyrrolidine scaffolds into drug discovery pipelines, distinguishing between covalent and non-covalent modalities.

Medicinal Chemistry Case Study: DPP-4 Inhibitors

The evolution of DPP-4 inhibitors demonstrates the critical role of the pyrrolidine 2-carbonitrile motif.

Structure-Activity Relationship (SAR) Data

The table below summarizes how substitutions on the pyrrolidine ring affect potency (

| Compound Class | R-Group (Pyrrolidine) | Stability ( | Key Interaction | |

| Vildagliptin | 2-CN, Unsubstituted | ~3.5 | Moderate | Covalent (Ser630) |

| Saxagliptin | 2-CN, 4,5-methano | ~1.2 | High | Covalent + Hydrophobic S1 |

| Analog A | 2-H (No Nitrile) | >10,000 | High | Missing Warhead |

| Analog B | 2-CONH2 (Amide) | ~200 | High | H-bond only (Non-covalent) |

| Analog C | 2-CN, 4-Fluoro | ~2.8 | High | Covalent + Metabolic Block |

Mechanism of Action Diagram

The interaction between the cyanopyrrolidine and the catalytic triad is a precise sequence of events.

Caption: Kinetic mechanism of cyanopyrrolidine-based inhibition, highlighting the formation of the reversible imidate adduct.

Synthetic Masterclass: Asymmetric [3+2] Cycloaddition

While simple pyrrolidines can be made via reductive amination, high-value medicinal scaffolds require precise stereocontrol. The Asymmetric [3+2] Cycloaddition of Azomethine Ylides is the industry standard for generating highly substituted, chiral pyrrolidines in a single step.

Reaction Logic[4]

-

Dipole: Azomethine ylide (generated in situ from an imine).

-

Dipolarophile: Electron-deficient alkene (e.g., nitroalkene, acrylate).

-

Catalyst: Chiral Ag(I) or Cu(I) complex with a phosphine or ferrocenyl ligand.

-

Why this method? It creates up to four contiguous stereocenters simultaneously with perfect atom economy.

Detailed Experimental Protocol

Objective: Synthesis of a chiral exo-pyrrolidine derivative via Ag(I)-catalyzed cycloaddition.

Materials:

-

Glycine imine ester (1.0 equiv)

-

tert-Butyl acrylate (1.2 equiv)

-

AgOAc (3 mol%)

-

Chiral Ligand (e.g., (R)-Fesulphos) (3.3 mol%)

-

Base: Et3N (10 mol%)

-

Solvent: DCM or Toluene (anhydrous)

Step-by-Step Methodology:

-

Catalyst Formation (Pre-complexation):

-

In a flame-dried Schlenk tube under Argon, dissolve AgOAc (5.0 mg, 0.03 mmol) and the Chiral Ligand (0.033 mmol) in anhydrous DCM (2.0 mL).

-

Stir at room temperature for 30 minutes. The solution should turn slightly cloudy or change color, indicating complex formation.

-

-

Substrate Addition:

-

Add the glycine imine ester (1.0 mmol) to the catalyst mixture.

-

Cool the reaction mixture to -20°C (using a cryostat or acetone/dry ice bath) to maximize enantioselectivity.

-

Add the tert-butyl acrylate (1.2 mmol) followed immediately by Et3N (0.1 mmol).

-

-

Reaction Monitoring:

-

Stir at -20°C. Monitor via TLC (SiO2, Hexane/EtOAc 4:1). The spot for the imine (usually UV active) should disappear, replaced by a lower Rf spot (pyrrolidine).

-

Self-Validation Check: If the reaction stalls, warm to 0°C. If racemization is observed (via chiral HPLC of an aliquot), lower temperature to -40°C and increase catalyst loading to 5 mol%.

-

-

Work-up:

-

Filter the mixture through a short pad of Celite to remove silver salts.

-

Concentrate the filtrate under reduced pressure.[5]

-

-

Purification:

-

Purify via Flash Column Chromatography (SiO2). Gradient elution (0%

20% EtOAc in Hexanes). -

Yield Expectation: 85-95%.

-

ee Expectation: >90% (determined by Chiral HPLC).

-

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

-

Havale, S. H., & Pal, M. (2009). Medicinal chemistry of dipeptidyl peptidase-4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Gao, M., Nettles, J. H., et al. (2010). Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect. Nature. [Link]

-

Adrio, J., & Carretero, J. C. (2011). Stereoselective synthesis of pyrrolidines by cycloadditions of azomethine ylides. Chemical Communications. [Link]

-

Lawson, K. R., et al. (2018). C–H Functionalization of Pyrrolidines: A New Paradigm for Drug Discovery. Chemical Reviews. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The 2-Cyanopyrrolidine Moiety in DPP-IV Inhibition: A Mechanistic & Technical Guide

Executive Summary

The 2-cyanopyrrolidine scaffold represents a cornerstone in the design of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, most notably exemplified by Vildagliptin and Saxagliptin .[1] Unlike non-covalent inhibitors (e.g., Sitagliptin), this moiety functions as a "warhead," leveraging an electrophilic nitrile group to form a reversible covalent bond with the enzyme's active site.

This guide deconstructs the physicochemical role of this moiety, detailing the imidate adduct mechanism , the slow-tight binding kinetics that dissociate pharmacokinetics (PK) from pharmacodynamics (PD), and the critical stability challenges (diketopiperazine formation) inherent to this chemical class.

Molecular Mechanism: The "Warhead" Concept

The efficacy of 2-cyanopyrrolidine inhibitors hinges on the electrophilicity of the nitrile carbon. DPP-IV is a serine protease (SC subfamily) with a catalytic triad consisting of Ser630, Asp708, and His740 .[2]

The Imidate Adduct Formation

Upon binding to the active site, the inhibitor positions the pyrrolidine ring in the S1 hydrophobic pocket . The nitrile group (

-

Recognition: The inhibitor binds non-covalently (

complex). -

Attack: The hydroxyl oxygen of Ser630 nucleophilically attacks the nitrile carbon.

-

Adduct: This forms a covalent imidate intermediate (resembling the tetrahedral intermediate of substrate hydrolysis).

-

Reversibility: Unlike "suicide substrates," this adduct is reversible. The imidate hydrolyzes slowly, releasing the active enzyme and the inhibitor (often as the acid metabolite) or reversing to the nitrile form.

Visualization: Reaction Coordinate

The following diagram illustrates the transition from the Michaelis complex to the covalent imidate adduct.

Caption: The reaction coordinate showing the formation of the covalent imidate adduct between Ser630 and the nitrile warhead.

Kinetic Profile: Slow-Tight Binding

The 2-cyanopyrrolidine moiety confers a distinct kinetic profile known as slow-tight binding . This is critical for interpreting

Two-Step Binding Model

-

EI: Initial rapid equilibrium collision complex.

-

E-I:* Stable covalent complex (Imidate).

-

Implication: The dissociation rate (

or

PK/PD Dissociation

Because

-

Vildagliptin: Plasma

hours, but DPP-IV inhibition lasts -

Protocol Note: When assaying these inhibitors, you must pre-incubate the enzyme and inhibitor for at least 30 minutes before adding the substrate to allow the

equilibrium to establish. Failure to do so results in underestimation of potency (

Chemical Stability & Synthesis

The high reactivity of the nitrile group and the conformational flexibility of the pyrrolidine ring introduce a major stability risk: Diketopiperazine (DKP) formation .

The Instability Mechanism (DKP)

If the N-terminal amine of the inhibitor (or a precursor) is free, or if the N-acyl group is labile, the amine can attack the nitrile (or the amide carbonyl in precursors), leading to intramolecular cyclization. This forms a thermodynamically stable 6-membered DKP ring, rendering the molecule inactive against DPP-IV.

Synthetic Workflow & DKP Avoidance

The synthesis typically proceeds via an amide intermediate, dehydrated to the nitrile.

Caption: Synthetic route for 2-cyanopyrrolidine scaffold highlighting the risk of DKP formation during basic workup.

Experimental Protocols

Protocol: Fluorometric Determination of (Slow-Binding)

Objective: Determine the inhibition constant for a covalent reversible inhibitor. Reagents:

-

Enzyme: Recombinant Human DPP-IV (0.5 nM final).

-

Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

. -

Buffer: 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

Step-by-Step Methodology:

-

Preparation: Dilute inhibitor in buffer (serial dilutions, e.g., 0.1 nM to 100 nM).

-

Pre-incubation (Critical):

-

Mix 10

L of Enzyme + 10 -

Incubate at 25°C for 30 minutes .

-

Why: This allows the slow formation of the imidate adduct (

) to reach equilibrium.

-

-

Reaction Initiation:

-

Add 80

L of Substrate (Final conc. =

-

-

Measurement:

-

Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 20 minutes.

-

-

Data Analysis:

-

For slow-binding inhibitors, the initial velocity (

) may differ from the steady-state velocity ( -

However, with pre-incubation, the reaction should be linear.

-

Fit rates to the Morrison equation for tight-binding inhibitors if

.

-

Comparative Kinetic Data

The following table summarizes the kinetic differences between cyanopyrrolidines and non-covalent inhibitors.

| Parameter | Vildagliptin (Cyanopyrrolidine) | Saxagliptin (Cyanopyrrolidine) | Sitagliptin (Non-Covalent) |

| Binding Mode | Covalent Reversible (Imidate) | Covalent Reversible (Imidate) | Competitive (Salt bridge) |

| Target Residue | Ser630 | Ser630 | Glu205/Glu206 (S2 pocket) |

| ~3 - 13 nM | ~0.6 - 1.3 nM | ~1 - 2 nM | |

| Dissociation ( | Slow (minutes to hours) | Very Slow (>2 hours) | Fast (seconds) |

| Selectivity (DPP8/9) | Moderate (Risk of toxicity) | High | Very High |

References

-

Weber, A. E. (2004). Dipeptidyl peptidase IV inhibitors for the treatment of diabetes. Journal of Medicinal Chemistry, 47(17), 4135-4141. Link

-

Augeri, D. J., et al. (2005). Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor. Journal of Medicinal Chemistry, 48(15), 5025-5037. Link

-

Nabeno, M., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. Biochemical and Biophysical Research Communications, 434(2), 191-196. Link

-

Havale, S. H., & Pal, M. (2018). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes.[1][3][4][5][6][7][8] Bioorganic & Medicinal Chemistry, 17(6), 1783-1802. Link

-

Capuano, A., et al. (2013). The "gliptins" side effects registry: an analysis of safety data. Acta Diabetologica. Link

Sources

- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 2. Inhibitors of DPP4 [pdb101.rcsb.org]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined experimental and computational investigation of vildagliptin: spectroscopy, electronic structure, MD and Docking to EGFR, VEGFR2, and HER2 anticancer targets - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ethyl 1-Cyanopyrrolidine-2-Carboxylate as a Chiral Building Block

Executive Summary

Ethyl 1-cyanopyrrolidine-2-carboxylate (also known as N-cyano-L-proline ethyl ester ) represents a specialized class of chiral synthons merging the structural rigidity of the pyrrolidine ring with the versatile reactivity of the N-cyano (cyanamide) functionality. Unlike its C-cyano analogues (used in DPP-4 inhibitors like Vildagliptin), the N-cyano derivative serves primarily as an electrophilic trap and a precursor to guanidino-prolines , ureido-prolines , and fused bicyclic heterocycles .

This technical guide outlines the synthesis, reactivity profile, and application of this compound in high-value medicinal chemistry, specifically for designing arginine mimetics and conformationally restricted pharmacophores.

Molecular Architecture & Properties

The utility of ethyl 1-cyanopyrrolidine-2-carboxylate stems from its bifunctional nature. The molecule retains the stereochemical integrity of L-proline (typically S-configuration), while the N-cyano group introduces a unique electrophilic center distinct from the ester carbonyl.

Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | Ethyl (2S)-1-cyanopyrrolidine-2-carboxylate |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Chiral Center | C2 (derived from L-Proline) |

| Key Functional Groups | Ethyl Ester (C-terminus), N-Cyanamide (N-terminus) |

| Physical State | Colorless to pale yellow oil (typical) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.[1][2] |

Structural Significance

The N-cyano group (

Synthesis & Preparation Protocol

The synthesis of ethyl 1-cyanopyrrolidine-2-carboxylate is achieved via the electrophilic cyanation of L-proline ethyl ester. The protocol below utilizes Cyanogen Bromide (BrCN) , a standard yet potent cyanating agent.

⚠️ SAFETY WARNING: Cyanogen bromide is highly toxic and hydrolyzes to release hydrogen cyanide (HCN). All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

Reagents & Materials

-

Substrate: L-Proline ethyl ester hydrochloride (1.0 equiv)

-

Reagent: Cyanogen Bromide (BrCN) (1.1 equiv)

-

Base: Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous)

Step-by-Step Methodology

-

Preparation: Suspend L-Proline ethyl ester hydrochloride (10.0 g, 55.6 mmol) in anhydrous DCM (100 mL) in a round-bottom flask equipped with a magnetic stir bar and a drying tube.

-

Neutralization: Cool the mixture to 0°C. Add Triethylamine (15.5 mL, 111 mmol) dropwise over 15 minutes. The solution will become cloudy as amine salts precipitate.

-

Cyanation: Add Cyanogen Bromide (6.48 g, 61.2 mmol) portion-wise (or as a solution in DCM) to the reaction mixture at 0°C. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) for the disappearance of the starting amine (ninhydrin stain) and appearance of the less polar N-cyano product.

-

Workup:

-

Quench with water (50 mL).

-

Separate the organic layer.[3]

-

Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃, and finally brine.

-

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude oil is typically sufficiently pure (>95%). If necessary, purify via flash column chromatography (Gradient: 10% → 30% EtOAc in Hexanes).

Reactivity Profile & Applications

The N-cyano group is an "ambident" functionality but reacts primarily as an electrophile at the nitrile carbon when attached to a secondary amine.

Mechanistic Pathways (DOT Visualization)

Figure 1: Divergent synthesis pathways from the N-cyano pyrrolidine scaffold.

Key Application: Synthesis of Chiral Guanidines

The most prominent application of ethyl 1-cyanopyrrolidine-2-carboxylate is the synthesis of guanidino-prolines . These structures are critical in drug discovery as rigid analogues of Arginine.

-

Mechanism: Nucleophilic addition of an amine to the N-cyano group.

-

Protocol:

-

Dissolve ethyl 1-cyanopyrrolidine-2-carboxylate in ethanol or toluene.

-

Add the target amine (e.g., benzylamine, 1.2 equiv).

-

Reflux for 12–24 hours. (Lewis acids like Sc(OTf)₃ can accelerate this at lower temps).

-

The product is the N-amidino pyrrolidine derivative.

-

Advanced Application: Tetrazole Isosteres

Reaction with sodium azide (NaN₃) in the presence of a zinc catalyst (ZnBr₂) yields the 5-aminotetrazole derivative. This moiety serves as a bioisostere for carboxylic acids and has been utilized in angiotensin II receptor antagonists.

Critical Distinction: Vildagliptin vs. N-Cyano Proline

It is crucial for researchers to distinguish between the topic compound and the intermediates used for Vildagliptin (Galvus®).

| Feature | Ethyl 1-cyanopyrrolidine-2-carboxylate | Vildagliptin Intermediate |

| Cyano Position | N-1 (attached to Nitrogen) | C-2 (attached to Carbon) |

| Role | Electrophile / Guanidine Precursor | Warhead (Covalent Inhibitor of DPP-4) |

| Reactivity | Forms ureas/guanidines | Forms imidate with Serine-630 (Enzyme) |

Note: The N-cyano compound discussed here is not the direct precursor to Vildagliptin, but rather a scaffold for creating novel inhibitors that exploit different binding pockets or mechanisms.

Analytical Characterization

To validate the integrity of the building block, the following analytical signals are diagnostic:

-

IR Spectroscopy: A strong, sharp band at 2200–2220 cm⁻¹ corresponds to the N-C≡N stretch. This is distinct from C-nitriles (often ~2240 cm⁻¹).

-

¹H NMR (CDCl₃): The alpha-proton (H2) typically appears as a doublet of doublets (dd) around 4.3–4.5 ppm. The ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm) confirm the ester integrity.

-

¹³C NMR: The cyanamide carbon (

) appears typically between 115–118 ppm .

References

-

Cyanamide Synthesis Review

-

N-Cyanation Protocol

- Title: A Simple and Efficient Synthesis of N-Cyanoamines using Cyanogen Bromide.

- Source:Synthetic Communic

-

URL:[Link]

-

Guanidine Synthesis

- Title: Synthesis of Guanidines

- Source:Journal of Organic Chemistry.

-

URL:[Link]

-

Tetrazole Formation

- Title: Zinc-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles

- Source:Journal of Organic Chemistry.

-

URL:[Link]

Sources

Conformational Analysis of Substituted Pyrrolidines: A Strategic Guide for Medicinal Chemistry

Topic: Conformational Analysis of Substituted Pyrrolidines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as the structural core for proline-derived peptidomimetics, organocatalysts, and blockbuster drugs like sitagliptin and lisinopril. However, treating pyrrolidine as a planar or static entity is a critical failure mode in structure-based drug design (SBDD).

This guide provides a rigorous technical framework for analyzing, predicting, and manipulating the conformational landscape of substituted pyrrolidines. By mastering the principles of pseudorotation and stereoelectronic tuning, researchers can lock bioactive conformations, optimize binding affinity, and modulate pharmacokinetic profiles with high precision.

Part 1: Theoretical Framework – The Mechanics of Pseudorotation

Unlike cyclohexane, which resides in a deep energy well (chair), pyrrolidine exists on a highly flexible potential energy surface. The ring is never planar; it relieves torsional strain through pseudorotation .

The Pseudorotation Cycle

The conformation of the five-membered ring is defined by two Cremer-Pople parameters:

-

Phase Angle (

): Describes where the ring is puckered (which atoms are out of plane).[1] -

Puckering Amplitude (

or

The conformational landscape is circular (

-

North Pole (

): C -

South Pole (

): C

Visualization of the Landscape

The following diagram illustrates the pseudorotation pathway, highlighting the energetic barriers and canonical forms.

Figure 1: The Pseudorotation Cycle. Proline derivatives typically oscillate between the North (C

Part 2: Stereoelectronic Tuning & Substituent Effects

The power of pyrrolidine chemistry lies in the ability to "lock" the ring into a specific pucker using substituent effects. This is not merely steric; it is often driven by quantum mechanical interactions.

The Fluorine Gauche Effect

Fluorine substitution at C4 is the gold standard for conformational control. The driving force is the gauche effect , where the

| Isomer | Preferred Pucker | Mechanism | Biological Impact |

| (4R)-Fluoroproline | C | F is trans to COOH. Gauche effect aligns F with N. | Mimics collagen (4-Hyp); stabilizes polyproline II helices. |

| (4S)-Fluoroproline | C | F is cis to COOH. | Destabilizes collagen; favors turn structures. |

| 4,4-Difluoroproline | Twist / Flat | Competing gauche effects cancel out. | Used to study steric vs. electronic contributions without pucker bias. |

The Anomeric Effect (N-Substitution)

Electron-withdrawing groups on the nitrogen (acylation, sulfonylation) lower the energy barrier to rotation but also induce

-

Proline: The

interaction between the amide oxygen (

Part 3: Analytical Methodologies

Trustworthy conformational analysis requires a triangulation of methods. Do not rely on a single data point.

NMR Spectroscopy: The Altona-Haas Equation

Standard Karplus equations fail for 5-membered rings due to ring strain and electronegativity effects. Use the Altona-Haas generalization or specific parameter sets for pyrrolidines.

-

Diagnostic Signal: The vicinal couplings (

) of the-

C

-exo: Large split between -

C

-endo: Couplings are more averaged.

-

-

NOE/ROE: Essential for determining the relative stereochemistry of substituents before assigning the pucker.

Computational Validation (DFT)

Experimental NMR couplings are time-averaged. DFT is required to determine the energy minimum.

-

Level of Theory: B3LYP/6-311+G(d,p) or M06-2X (better for dispersion) are standard.

-

Solvation: Always use a PCM/SMD solvation model (e.g., water or chloroform) as polarity heavily influences the pucker equilibrium.

Part 4: Experimental Protocols

Protocol A: Determination of Ring Pucker via NMR & Computation

Objective: Define the dominant conformer (N-type vs. S-type) of a novel 3- or 4-substituted pyrrolidine.

Step 1: High-Resolution NMR Acquisition

-

Prepare sample (5-10 mg) in a non-viscous solvent (CDCl

or D -

Acquire 1H NMR with high scan count (ensure S/N > 100 for satellite analysis).

-

Acquire 1H-1H NOESY (mixing time 500ms) to confirm relative stereochemistry (cis/trans substituents).

-

Extract all vicinal couplings (

) for the ring protons using spin simulation software (e.g., gNMR, TopSpin DAISY) if multiplets are second-order.

Step 2: Computational Modeling

-

Build the molecule in 3D software.

-

Generate two starting geometries:

-

Conformer A: C

-endo ( -

Conformer B: C

-exo (

-

-

Run Geometry Optimization (DFT/B3LYP/6-311+G(d,p) with IEFPCM solvent model).

-

Calculate Frequency (verify no imaginary frequencies).

-

Calculate NMR shielding tensors (GIAO method) for the optimized structures.

Step 3: The Comparative Analysis (The "Self-Validating" Step)

Compare the experimental

-

If

Hz for all couplings, the model is valid. -

If

Hz, the molecule likely exists as a rapid equilibrium. Use the PSEUROT program to calculate the mole fraction of N and S forms.

Workflow Visualization

Figure 2: Integrated Experimental and Computational Workflow for Conformational Assignment.

Part 5: Case Studies in Drug Design

Case Study 1: Collagen Mimetics

-

Challenge: Stabilize the polyproline II (PPII) helix for wound healing applications.

-

Solution: Incorporation of (4R)-Fluoroproline .

-

Mechanism: The fluorine gauche effect forces the ring into the C

-exo pucker.[2] This pre-organizes the

Case Study 2: Transition State Inhibitors

-

Challenge: Design a transition state mimic for a glycosidase enzyme.

-

Solution: Use of 3,4-difluoropyrrolidines .[3]

-

Mechanism: By placing fluorines to cancel or reinforce specific puckers, researchers tuned the ring shape to mimic the distorted oxocarbenium ion transition state of the sugar substrate.

References

-

Conformational Analysis of Pyrrolidine Nucleotide Analogs. Beilstein Journal of Organic Chemistry. (2014). Analysis of pseudorotation pathways and alkylation effects.

-

4-Fluoroprolines: Conformational Analysis and Effects on Stability. Topics in Heterocyclic Chemistry. (2017). Definitive review on the gauche effect in proline derivatives.

-

Fluorinated Prolines as Conformational Tools. Biochemistry. (2018). Detailed analysis of 3- and 4-fluoroproline puckering preferences.

-

Relationship between Proton-Proton NMR Coupling Constants and Substituent Electronegativities. Scilit. Generalization of the Karplus equation for proline rings.

-

The Puckering Free-Energy Surface of Proline. AIP Advances. (2013). Theoretical calculations of the Cremer-Pople parameters for proline.

Sources

- 1. BJOC - Pyrrolidine nucleotide analogs with a tunable conformation [beilstein-journals.org]

- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

Methodological & Application

Application Note: Utilization of Ethyl 1-Cyanopyrrolidine-2-Carboxylate in the Synthesis of Targeted Covalent Peptidomimetics

Executive Summary & Mechanistic Rationale

Ethyl 1-cyanopyrrolidine-2-carboxylate is a highly specialized, bifunctional building block utilized in the synthesis of targeted covalent inhibitors (TCIs). Structurally, it is an

The Causality of the Cyanamide Warhead

Unlike highly reactive Michael acceptors, the cyanamide (

Strategic Workflow for Peptide Integration

Workflow for converting Ethyl 1-cyanopyrrolidine-2-carboxylate into a peptide inhibitor.

Synthetic Causality

-

Saponification : The cyanamide group is sensitive to harsh aqueous acids or prolonged exposure to strong bases, which can irreversibly hydrate the

-CN to an -

Peptide Coupling : The resulting 1-cyanopyrrolidine-2-carboxylic acid acts as a C-terminal building block. Because the secondary amine is masked by the electron-withdrawing cyano group, it does not require Fmoc/Boc protection. Coupling to the N-terminus of a target recognition peptide is achieved using high-efficiency uronium salts (e.g., HATU) to prevent epimerization at the C2 chiral center.

Experimental Protocols

Protocol A: Chemoselective Saponification of the Ethyl Ester

Objective: Generate the free carboxylic acid without hydrating the cyanamide warhead. Self-Validating Check: The absence of a urea carbonyl peak (~1650 cm⁻¹) in FTIR and the retention of the nitrile peak (~2200 cm⁻¹) confirms warhead integrity.

Step-by-Step Methodology :

-

Dissolution : Dissolve Ethyl 1-cyanopyrrolidine-2-carboxylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and distilled water.

-

Cooling : Chill the solution to 0 °C in an ice bath. Crucial: Do not allow the temperature to exceed 5 °C during base addition to prevent nitrile hydration.

-

Hydrolysis : Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.2 eq) dropwise as a pre-chilled aqueous solution. Stir for 2 hours at 0 °C.

-

Monitoring : Monitor reaction completion via TLC (EtOAc/Hexane 1:1). The starting material should completely disappear.

-

Quenching & Extraction : Acidify the mixture to pH 3.0 using cold 1M HCl. Immediately extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Drying : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C to yield 1-cyanopyrrolidine-2-carboxylic acid.

Protocol B: Solution-Phase Peptide Coupling

Objective: Conjugate the cyanopyrrolidine warhead to a recognition peptide sequence.

Step-by-Step Methodology :

-

Activation : Dissolve 1-cyanopyrrolidine-2-carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and stir for 5 minutes at room temperature to form the active ester.

-

Coupling : Add the target peptide (free N-terminus, fully protected side chains, 1.0 eq) dissolved in DMF. Stir for 2 hours at room temperature.

-

Validation : Confirm coupling via LC-MS. The mass shift should correspond to the addition of the cyanopyrrolidine moiety (-H₂O).

-

Cleavage/Deprotection : If using solid-phase synthesized peptides, cleave the final conjugate from the resin using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail. The cyanamide is stable to anhydrous TFA during the standard 2-hour cleavage window.

Mechanism of Action & Target Engagement

Mechanism of reversible covalent inhibition by cyanopyrrolidine warheads via isothiourea formation.

Quantitative Data: Target Profiling

The integration of the 1-cyanopyrrolidine scaffold into specific peptide sequences yields highly potent inhibitors across multiple enzyme classes. The table below summarizes the quantitative efficacy of these peptidomimetics based on literature benchmarks[1][2][3][4].

| Target Enzyme | Enzyme Class | Recognition Sequence Motif | Inhibitory Potency (IC₅₀ / Kᵢ) | Binding Mechanism |

| Cathepsin K | Cysteine Protease | Z-Leu-NH- | 50 nM – 150 nM | Reversible Isothiourea |

| Cathepsin L | Cysteine Protease | Z-Phe-NH- | 94 pM – 1.2 nM | Reversible Isothiourea |

| UCHL1 | Deubiquitinase (DUB) | Hybrid Apo-Binding | < 0.5 µM | Covalent (Cys90) |

| USP30 | Deubiquitinase (DUB) | Phenyl-oxazole linked | 10 nM – 100 nM | Covalent (Active Cys) |

| SARS-CoV-2 PLpro | Viral Protease | LXGG mimic | 1.5 µM – 5.0 µM | Covalent β-elimination |

(Note: Potency varies strictly based on the specific peptide sequence conjugated to the cyanopyrrolidine warhead).

References

-

Peptidic 1-cyanopyrrolidines: synthesis and SAR of a series of potent, selective cathepsin inhibitors. Bioorganic & Medicinal Chemistry.

-

Potential roles of UCH family deubiquitinases in tumorigenesis and chemical inhibitors developed against them. National Institutes of Health (NIH) / PMC.

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Institutes of Health (NIH) / PMC.

-

Structural basis for specific inhibition of the deubiquitinase UCHL1. Nature Communications.

-

Novel, Nonpeptidic Cyanamides as Potent and Reversible Inhibitors of Human Cathepsins K and L. ResearchGate.

-

N-cyanopyrrolidines with activity as usp30 inhibitors. Google Patents (US20230303547A1).

-

Activity profiling of deubiquitinating inhibitors-bound to SARS-CoV-2 papain like protease with antiviral efficacy in murine infection model. bioRxiv.

Sources

- 1. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20230303547A1 - N-cyanopyrrolidines with activity as usp30 inhibitors - Google Patents [patents.google.com]

- 3. Peptidic 1-cyanopyrrolidines: synthesis and SAR of a series of potent, selective cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

Application Note: Precision Engineering of the Pyrrolidine Core

Executive Summary

The pyrrolidine scaffold is a privileged pharmacophore, ubiquitous in alkaloids (e.g., nicotine, kainic acid) and high-value pharmaceuticals (e.g., HCV NS5A inhibitors like Elbasvir, and DPP-4 inhibitors). However, the utility of these rings is strictly governed by their stereochemical vectoring. A 2,5-cis-substituted pyrrolidine often exhibits vastly different biological activity compared to its trans isomer.

This guide moves beyond basic synthesis, focusing on diastereodivergent strategies . We address the critical challenge: controlling relative stereochemistry (dr) while maintaining high enantioselectivity (ee).

Strategic Decision Matrix

Select your methodology based on the required substitution pattern and available starting materials.

Figure 1: Strategic selection of synthetic methodology based on target architecture.

Method A: Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition